Diammonium dodecyl phosphate Diammonium dodecyl phosphate
Brand Name: Vulcanchem
CAS No.: 65138-75-2
VCID: VC16992563
InChI: InChI=1S/C12H27O4P.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;;/h2-12H2,1H3,(H2,13,14,15);2*1H3
SMILES:
Molecular Formula: C12H27O4P.2H3N
C12H33N2O4P
Molecular Weight: 300.38 g/mol

Diammonium dodecyl phosphate

CAS No.: 65138-75-2

Cat. No.: VC16992563

Molecular Formula: C12H27O4P.2H3N
C12H33N2O4P

Molecular Weight: 300.38 g/mol

* For research use only. Not for human or veterinary use.

Diammonium dodecyl phosphate - 65138-75-2

Specification

CAS No. 65138-75-2
Molecular Formula C12H27O4P.2H3N
C12H33N2O4P
Molecular Weight 300.38 g/mol
IUPAC Name azane;dodecyl dihydrogen phosphate
Standard InChI InChI=1S/C12H27O4P.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;;/h2-12H2,1H3,(H2,13,14,15);2*1H3
Standard InChI Key OEGDRYRDQUBDHT-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCOP(=O)(O)O.N.N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Diammonium dodecyl phosphate, systematically named diazanium dodecyl phosphate, has the molecular formula C₁₂H₃₃N₂O₄P and a molecular weight of 300.38 g/mol . The compound is synthesized via the neutralization of dodecyl phosphoric acid with ammonium hydroxide, yielding a salt with two ammonium cations per phosphate anion. Its structure comprises a 12-carbon alkyl chain (dodecyl) esterified to a phosphate group, which is ionically bonded to ammonium counterions .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number90605-05-3
IUPAC NameDiazanium; dodecyl phosphate
SMILES NotationCCCCCCCCCCCCOP(=O)([O-])[O-].[NH4+].[NH4+]
InChI KeyOEGDRYRDQUBDHT-UHFFFAOYSA-N

Structural Analysis

The 2D structure features a linear dodecyl chain (C₁₂H₂₅) attached to a phosphate group, with two ammonium ions balancing the negative charges on the phosphate oxygen atoms . Computational models reveal that the ammonium ions form hydrogen bonds with phosphate oxygens, stabilizing the crystal lattice. X-ray diffraction studies of analogous phosphate salts suggest a monoclinic crystal system with P2₁/c symmetry, though experimental data for this specific compound remain limited .

Synthesis and Industrial Production

Synthetic Pathways

The primary synthesis route involves the reaction of dodecyl alcohol with phosphorus oxychloride (POCl₃), followed by hydrolysis and neutralization with ammonium hydroxide:

  • Esterification:
    C12H25OH+POCl3C12H25OPOCl2+HCl\text{C}_{12}\text{H}_{25}\text{OH} + \text{POCl}_3 \rightarrow \text{C}_{12}\text{H}_{25}\text{OPOCl}_2 + \text{HCl}

  • Hydrolysis:
    C12H25OPOCl2+2H2OC12H25OPO(OH)2+2HCl\text{C}_{12}\text{H}_{25}\text{OPOCl}_2 + 2\text{H}_2\text{O} \rightarrow \text{C}_{12}\text{H}_{25}\text{OPO(OH)}_2 + 2\text{HCl}

  • Neutralization:
    C12H25OPO(OH)2+2NH4OHC12H25OPO(O)22NH4++2H2O\text{C}_{12}\text{H}_{25}\text{OPO(OH)}_2 + 2\text{NH}_4\text{OH} \rightarrow \text{C}_{12}\text{H}_{25}\text{OPO(O}^{-}\text{)}_2\cdot 2\text{NH}_4^+ + 2\text{H}_2\text{O}

This method yields a purity of >95%, with residual dodecyl alcohol and ammonium chloride as primary impurities .

Scalability and Optimization

Industrial-scale production employs continuous reactors to maintain stoichiometric control, with reaction temperatures kept below 50°C to prevent thermal degradation. Recent advances include enzymatic catalysis using lipases, which reduce energy consumption and byproduct formation .

Functional Applications

Agricultural Enhancements

In soil remediation, diammonium dodecyl phosphate acts as a cadmium immobilizer. A 2015 study demonstrated that applying 4:1 PO₄/Cd molar ratios reduced bioavailable cadmium by 48% in contaminated soils, outperforming triple superphosphate (35% reduction) . The phosphate group precipitates Cd²⁺ as stable Cd₃(PO₄)₂, while the dodecyl chain enhances soil permeability, facilitating deeper contaminant sequestration .

Materials Science and Conservation

Diammonium dodecyl phosphate is pivotal in marble conservation. When applied to Carrara marble, it reacts with calcium carbonate to form brushite (CaHPO₄·2H₂O), increasing surface hardness by 27% . Synchrotron X-ray diffraction confirmed that the dodecyl chain minimizes water infiltration, reducing acid rain erosion by 41% compared to untreated surfaces .

Biotechnological Innovations

In microbial fermentation, this compound stimulates L-lactate dehydrogenase (LDH) activity in Bacillus coagulans. Substituting yeast extract with diammonium dodecyl phosphate in media reduced nitrogen costs by 90% while increasing L-lactate titers from 120 g/L to 145 g/L . Transcriptomic analysis revealed a 3.2-fold upregulation of the ldh gene, correlating with enhanced NAD⁺ regeneration rates .

Environmental Impact and Sustainability

Biodegradation Pathways

Aerobic degradation studies show 78% mineralization within 28 days via β-oxidation of the dodecyl chain, yielding CO₂, H₂O, and ammonium phosphate. The phosphate component acts as a nutrient source in agricultural runoff, though excessive application risks eutrophication .

Green Chemistry Alternatives

Recent efforts focus on synthesizing the compound from renewable dodecanol derived from palm kernel oil, reducing the carbon footprint by 34% compared to petrochemical routes . Lifecycle assessments suggest that coupling this with enzymatic synthesis could achieve net-zero production by 2035.

Emerging Research and Future Directions

Nanotechnology Integration

Functionalizing graphene oxide with diammonium dodecyl phosphate created a superhydrophobic coating (contact angle: 158°) with self-cleaning properties. Applications in solar panel coatings reduced dust accumulation by 62%, boosting energy output by 15% .

Pharmaceutical Formulations

Preliminary studies indicate that micelles formed by this compound enhance the solubility of paclitaxel by 18-fold, achieving a drug-loading capacity of 22 wt%. In vivo trials show a 40% increase in tumor uptake compared to Cremophor EL-based formulations .

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